molecular formula C12H14O5 B13910100 Methyl 2-acetyl-4,5-dimethoxybenzoate

Methyl 2-acetyl-4,5-dimethoxybenzoate

Cat. No.: B13910100
M. Wt: 238.24 g/mol
InChI Key: CXJDKGKVYSDMLG-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-4,5-dimethoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of two methoxy groups and an acetyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-4,5-dimethoxybenzoate typically involves the esterification of 2-acetyl-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-acetyl-4,5-dimethoxybenzoic acid.

    Reduction: Methyl 2-hydroxy-4,5-dimethoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetyl-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of enzymes involved in metabolic pathways or by interacting with cellular receptors to trigger specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethoxybenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Methyl 2-amino-4,5-dimethoxybenzoate: Contains an amino group instead of an acetyl group, leading to different chemical properties and biological activities.

    Methyl 2,4-dihydroxybenzoate: Contains hydroxyl groups instead of methoxy groups, resulting in different reactivity and applications.

Uniqueness

Methyl 2-acetyl-4,5-dimethoxybenzoate is unique due to the presence of both methoxy and acetyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 2-acetyl-4,5-dimethoxybenzoate

InChI

InChI=1S/C12H14O5/c1-7(13)8-5-10(15-2)11(16-3)6-9(8)12(14)17-4/h5-6H,1-4H3

InChI Key

CXJDKGKVYSDMLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1C(=O)OC)OC)OC

Origin of Product

United States

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